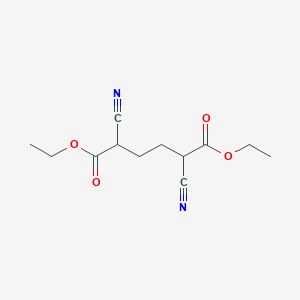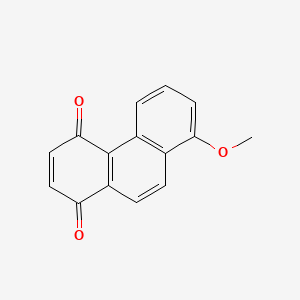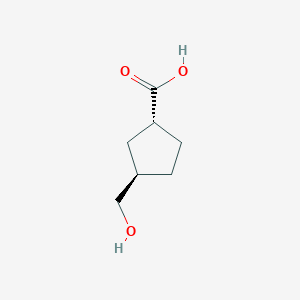![molecular formula C9H12N2O6 B14504498 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate CAS No. 63923-46-6](/img/structure/B14504498.png)
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a carboxypropan-2-yl group and a nitrate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate typically involves the reaction of pyridine with 2-bromo-2-methylpropanoic acid, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated pyridinium salts
Aplicaciones Científicas De Investigación
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-ethylpyridinium bromide share structural similarities with 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate.
Carboxylic Acid Derivatives: Compounds such as 2-bromo-2-methylpropanoic acid and its derivatives are structurally related.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a carboxypropan-2-yl group, which imparts distinct chemical and biological properties. Its nitrate counterion also contributes to its reactivity and solubility in various solvents.
Propiedades
Número CAS |
63923-46-6 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
2-methyl-2-pyridin-1-ium-1-yloxypropanoic acid;nitrate |
InChI |
InChI=1S/C9H11NO3.NO3/c1-9(2,8(11)12)13-10-6-4-3-5-7-10;2-1(3)4/h3-7H,1-2H3;/q;-1/p+1 |
Clave InChI |
BKXPHYWXXLJSKL-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C(=O)O)O[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)









![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)


